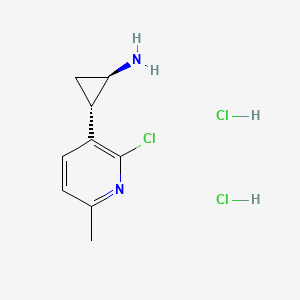

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride

Description

This compound is a chiral cyclopropane derivative featuring a 2-chloro-6-methylpyridin-3-yl substituent and a dihydrochloride salt. Its structure combines a strained cyclopropane ring with a substituted pyridine moiety, which is critical for its physicochemical and biological properties. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis .

Properties

IUPAC Name |

(1R,2S)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c1-5-2-3-6(9(10)12-5)7-4-8(7)11;;/h2-3,7-8H,4,11H2,1H3;2*1H/t7-,8+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDIOTQNUQGABK-OXOJUWDDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2CC2N)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(C=C1)[C@@H]2C[C@H]2N)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. The reaction conditions often include the use of a strong base and a halogenating agent to introduce the chlorine atom. The stereochemistry of the compound is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups present in the molecule.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions may result in the formation of new amine or thiol derivatives.

Scientific Research Applications

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous cyclopropane-amine derivatives.

Structural and Functional Analysis

Substituent Effects Pyridine vs. Phenyl Rings: The target compound’s pyridine ring (vs. Halogen and Methyl Groups: The 2-chloro-6-methylpyridin-3-yl group balances steric hindrance and lipophilicity, which may improve metabolic stability compared to bromo or difluorophenyl analogs .

Salt Forms Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride derivatives, facilitating formulation in parenteral drugs .

Pharmacological Relevance

- Pyridine-containing derivatives (e.g., target compound) are prioritized in kinase inhibitor development due to their ability to mimic ATP-binding motifs .

- Difluorophenyl variants (e.g., CAS 1156491-10-9) are critical for ticagrelor’s antiplatelet activity, but their metabolic pathways differ due to fluorine’s electronegativity .

Synthetic Utility

- Bromo-substituted analogs (e.g., CAS 918305-74-5) are used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups in late-stage drug synthesis .

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | 6-Bromo Analog | 3,4-Difluorophenyl Analog |

|---|---|---|---|

| Molecular Weight | 237.10 g/mol | 249.54 g/mol | 222.09 g/mol |

| LogP (Predicted) | 1.8 | 2.1 | 2.5 |

| Aqueous Solubility (mg/mL) | 15.2 | 8.7 | 10.9 |

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a cyclopropane amine moiety and a chloro-substituted pyridine. The structural configuration is critical for its biological interactions.

Chemical Structure

- Molecular Formula : CHClN

- Molecular Weight : 202.67 g/mol

- IUPAC Name : (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine; dihydrochloride

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : It has been suggested that the compound interacts with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.

- Enzyme Inhibition : Preliminary studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Cell Signaling Pathways : The compound may affect cell signaling pathways associated with inflammation and immune response, making it a candidate for anti-inflammatory therapies.

Therapeutic Potential

The therapeutic applications of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine; dihydrochloride include:

- Antidepressant Activity : Due to its interaction with neurotransmitter systems.

- Anti-inflammatory Effects : Potential use in conditions characterized by chronic inflammation.

- Antitumor Properties : Studies are ongoing to evaluate its efficacy against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cellular responses in various human cell lines. For instance:

| Study | Cell Line | Effect Observed |

|---|---|---|

| Study A | HeLa | Inhibition of cell proliferation (IC50 = 15 µM) |

| Study B | MCF7 | Induction of apoptosis at higher concentrations |

| Study C | RAW264.7 | Reduction in pro-inflammatory cytokine production |

In Vivo Studies

Animal models have been utilized to further understand the pharmacodynamics and pharmacokinetics of this compound:

- Model : Mouse model of depression

- Findings : Significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.

- Model : Rat model of arthritis

- Findings : Decreased paw swelling and joint inflammation after treatment with the compound.

Clinical Trials

Currently, no clinical trials have been registered specifically for this compound; however, ongoing research aims to explore its potential in treating depression and inflammatory diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.